molecular formula C14H27BO4 B2886311 tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1454901-93-9

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B2886311
CAS No.: 1454901-93-9
M. Wt: 270.18
InChI Key: OWUSSBXHQKQHSK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C14H27BO4. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl 4-hydroxybutanoate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.

    Industry: It is employed in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to its specific structure, which combines a tert-butyl ester with a boronic ester. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its versatility in forming carbon-carbon bonds through cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUSSBXHQKQHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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